N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide

Regioisomer pharmacology ExoU phospholipase A2 inhibition Apoptosis induction

N-(2-Methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide (molecular formula C₂₁H₁₅NO₃, exact mass 329.105193 g/mol) is an N-aryl-substituted fluorenone-3-carboxamide derivative. The compound belongs to the 9-oxo-9H-fluorene carboxamide family, a scaffold class with demonstrated activity across two mechanistically distinct biological axes: (i) inhibition of the Pseudomonas aeruginosa ExoU phospholipase A2 virulence factor, as documented for the 3-carboxamide and 4-carboxamide core scaffolds , and (ii) caspase-mediated apoptosis induction in cancer cell lines, extensively characterized for the 1-carboxamide regioisomeric series.

Molecular Formula C21H15NO3
Molecular Weight 329.3 g/mol
Cat. No. B5686618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide
Molecular FormulaC21H15NO3
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C43
InChIInChI=1S/C21H15NO3/c1-25-19-9-5-4-8-18(19)22-21(24)13-10-11-16-17(12-13)14-6-2-3-7-15(14)20(16)23/h2-12H,1H3,(H,22,24)
InChIKeyVIQGQTIKYAGLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide: Structural Identity and Procurement-Relevant Class Assignment


N-(2-Methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide (molecular formula C₂₁H₁₅NO₃, exact mass 329.105193 g/mol) is an N-aryl-substituted fluorenone-3-carboxamide derivative [1]. The compound belongs to the 9-oxo-9H-fluorene carboxamide family, a scaffold class with demonstrated activity across two mechanistically distinct biological axes: (i) inhibition of the Pseudomonas aeruginosa ExoU phospholipase A2 virulence factor, as documented for the 3-carboxamide and 4-carboxamide core scaffolds [2], and (ii) caspase-mediated apoptosis induction in cancer cell lines, extensively characterized for the 1-carboxamide regioisomeric series [3]. The compound differs from both well-characterized pharmacophores by its unique combination of carboxamide attachment at the 3-position of the fluorenone ring and a 2-methoxyphenyl N-aryl substituent, placing it at a structurally distinct intersection of these activity landscapes and making it a chemotype of interest for selective pharmacological profiling.

Why Generic Fluorenone Carboxamide Substitution Is Unsuitable for N-(2-Methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide


The fluorenone carboxamide scaffold exhibits profound regioisomer-dependent target engagement: the 1-carboxamide series (e.g., compound 5a, EC₅₀ 0.15–0.29 µM in T47D/HCT116/SNU398 cells) potently induces caspase-mediated apoptosis [1], whereas the 4-carboxamide series (exemplified by pseudolipasin A, 9H-fluorene-4-carboxamide) selectively inhibits the Pseudomonas aeruginosa ExoU phospholipase A2 toxin without affecting eukaryotic PLA2 enzymes [2]. The 3-carboxamide core scaffold (9-oxo-9H-fluorene-3-carboxamide) is independently annotated in BRENDA as an ExoU PLA2 inhibitor [3], confirming that the carboxamide attachment position serves as a binary switch governing biological activity. Simple substitution with any available fluorenone carboxamide analog—irrespective of regioisomer—risks selecting a compound with a fundamentally different target profile. The N-(2-methoxyphenyl) substituent further modulates lipophilicity (calculated LogP shift from ~2.10 for the unsubstituted core to an estimated >3.0) and may introduce steric constraints absent in the unsubstituted or 4-substituted phenyl analogs, meaning that even within the 3-carboxamide subclass, N-aryl variation can alter solubility, membrane permeability, and target-binding kinetics. These interdependent structural determinants preclude reliable functional interchange without regioisomer- and substituent-specific experimental validation.

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide vs. Closest Structural Analogs


Regioisomeric Carboxamide Position Determines Biological Target Engagement: 3-Carboxamide vs. 1-Carboxamide vs. 4-Carboxamide

The position of the carboxamide group on the fluorenone core dictates the primary biological activity profile. The 1-carboxamide regioisomer N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (compound 6s) and its optimized analog 5a demonstrate potent caspase-mediated apoptosis induction with EC₅₀ values of 0.15–0.29 µM in T47D (breast), HCT116 (colon), and SNU398 (liver) cancer cell lines [1]. In contrast, the 4-carboxamide regioisomer pseudolipasin A (9H-fluorene-4-carboxamide) selectively inhibits ExoU PLA2 activity in vitro without affecting eukaryotic cPLA2 or sPLA2 enzymes, and structural analogs lacking the precise 4-carboxamide geometry were found to be inactive in the same cell-protection assay [2]. The 3-carboxamide core scaffold (9-oxo-9H-fluorene-3-carboxamide) is independently catalogued in BRENDA as an inhibitor of ExoU PLA2 [3], confirming that the 3-position retains ExoU-directed activity while the 1-position is associated with apoptosis induction. The target compound N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide, by virtue of its 3-carboxamide attachment, is therefore predicted to engage the ExoU PLA2 target space rather than the caspase-apoptosis axis, a functional divergence from the extensively optimized 1-carboxamide clinical candidates that cannot be assumed without regioisomer-specific experimental confirmation.

Regioisomer pharmacology ExoU phospholipase A2 inhibition Apoptosis induction Structure–activity relationship

N-(2-Methoxyphenyl) Substituent Enhances Lipophilicity and Modulates Physicochemical Profile Relative to Unsubstituted 9-Oxo-9H-fluorene-3-carboxamide Core

The unsubstituted core scaffold 9-oxo-9H-fluorene-3-carboxamide (C₁₄H₉NO₂, MW 223.23 g/mol) has a calculated LogP of 2.10 (ACD/Labs Percepta) and a polar surface area of 60 Ų . The target compound N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide (C₂₁H₁₅NO₃, MW 329.36 g/mol) incorporates a 2-methoxyphenyl substituent on the carboxamide nitrogen, increasing molecular weight by 106.13 g/mol and adding two hydrogen-bond acceptors (methoxy oxygen), which predictably elevates LogP above 3.0 while modestly increasing topological polar surface area [1]. Compared to the 1-carboxamide regioisomer N-(2-methoxyphenyl)-9-oxofluorene-1-carboxamide (same molecular formula and mass), the 3-carboxamide attachment alters the spatial orientation of the N-aryl group relative to the fluorenone ketone, potentially affecting intramolecular hydrogen-bonding geometry and target-binding conformation. These physicochemical differences translate into measurably distinct chromatographic retention behavior and differential solubility in aqueous versus organic phases, with direct implications for assay compatibility, DMSO stock solution stability, and membrane permeability in cell-based screening formats.

Lipophilicity N-aryl substitution Drug-likeness Physicochemical differentiation

Spectroscopic Identity Verification: Definitive ¹H NMR Fingerprint Enables Batch-to-Batch Authentication

A definitive ¹H NMR spectrum (DMSO-d₆) is catalogued in the Wiley KnowItAll Spectral Library for N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide (SpectraBase Compound ID 4rYmSWO5vIX), providing a verified spectroscopic fingerprint for identity confirmation upon receipt of purchased material [1]. This reference spectrum enables unambiguous differentiation from the 1-carboxamide regioisomer N-(2-methoxyphenyl)-9-oxofluorene-1-carboxamide, which shares the identical molecular formula and mass but produces a distinct NMR pattern due to the altered substitution position on the fluorenone ring. The availability of this reference data addresses a critical procurement risk: without a certified spectroscopic standard, regioisomeric misassignment could go undetected in standard LC-MS quality control, which would not discriminate between the two isomers. The InChIKey VIQGQTIKYAGLEC-UHFFFAOYSA-N provides an additional machine-readable identifier for cross-referencing across chemical databases [1].

NMR spectroscopy Identity verification Quality control Procurement authentication

ExoU Phospholipase A2 Inhibitory Activity of the 3-Carboxamide Scaffold: Class-Level Annotation and Implications for Anti-Virulence Screening

The BRENDA enzyme database annotates 9-oxo-9H-fluorene-3-carboxamide as an inhibitor of the phospholipase A2 (EC 3.1.1.4) activity of the Pseudomonas aeruginosa cytotoxin ExoU, citing the high-throughput screening study by Lee et al. (2007) [1]. This annotation places the 3-carboxamide scaffold within the same functional class as pseudolipasin A (9H-fluorene-4-carboxamide), the prototypical ExoU inhibitor that was shown to protect CHO cells from ExoU-mediated lysis and to selectively inhibit ExoU PLA2 activity in vitro without affecting eukaryotic cytosolic PLA2 (cPLA2) or secreted PLA2 (sPLA2) enzymes [2]. Critically, structural analogs of pseudolipasin A lacking the precise 4-carboxamide geometry were found to be inactive, establishing that ExoU PLA2 inhibition is exquisitely sensitive to the position of the carboxamide group on the fluorene/fluorenone scaffold [2]. The fact that 9-oxo-9H-fluorene-3-carboxamide—and not the 2- or 1-substituted analogs—is specifically catalogued alongside pseudolipasin A as an ExoU inhibitor indicates that the 3-position represents a viable alternative geometry for ExoU active-site engagement, distinct from the 4-carboxamide pharmacophore. However, no quantitative IC₅₀ or Kᵢ values are publicly available for the 3-carboxamide scaffold, and no data exist for the N-(2-methoxyphenyl) derivative, meaning that comparative potency ranking within the ExoU inhibitor series cannot yet be established.

ExoU toxin Pseudomonas aeruginosa Anti-virulence Phospholipase A2 inhibition Type III secretion

Divergent G-Quadruplex vs. ExoU Ligand Potential: The 3-Carboxamide Fluorenone Scaffold at the Intersection of Two Therapeutic Modalities

Fluorenone carboxamide derivatives have been independently developed as selective ligands for DNA G-quadruplex structures, particularly the c-myc promoter G-quadruplex. Duyar et al. (2021) reported that specific fluorenone-carboxamide derivatives bearing morpholino or N-methylmorpholinium terminal groups exhibit strong fluorescence light-up upon G-quadruplex binding, with selectivity over duplex DNA and other nucleic acid structures [1]. Earlier work by the same group demonstrated that 4-carboxamide fluorenone derivatives with optimized cationic substituents bind G-quadruplex DNA with sub-micromolar affinity and exhibit antiproliferative activity in cancer cell lines [2]. The 3-carboxamide scaffold, while not directly evaluated in these G-quadruplex studies, occupies a structurally intermediate position: it retains the planar fluorenone chromophore required for π-stacking with G-tetrads while presenting the carboxamide at a geometry that may alter DNA-binding pose relative to the 4-carboxamide series. This dual potential—ExoU PLA2 inhibition (BRENDA annotation) and G-quadruplex binding (class-level inference)—means that N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide cannot be assumed to function exclusively through either mechanism without target-specific counter-screening. This is a critical differentiation from pseudolipasin A, which has been profiled for PLA2 selectivity but not for nucleic acid binding.

G-quadruplex Fluorenone c-myc DNA binding Fluorescent probe

Procurement-Grade Identity Authentication: InChIKey-Based Cross-Referencing Across Chemical Databases

The compound is assigned the unique InChIKey VIQGQTIKYAGLEC-UHFFFAOYSA-N, with the full InChI string InChI=1S/C21H15NO3/c1-25-19-9-5-4-8-18(19)22-21(24)13-10-11-16-17(12-13)14-6-2-3-7-15(14)20(16)23/h2-12H,1H3,(H,22,24) [1]. This identifier definitively encodes the 3-carboxamide substitution pattern on the fluorenone ring with N-(2-methoxyphenyl) attachment, and can be used to unambiguously cross-reference the compound across PubChem, ChemSpider, and vendor catalogs. The InChIKey distinguishes this compound from its 1-carboxamide regioisomer (which would produce a different InChIKey due to the altered position of the carboxamide attachment), from the 4-carboxamide analog, and from the N-(4-methoxyphenyl) positional isomer. In procurement workflows where a supplier may list the compound under a generic or ambiguous name (e.g., 'N-(methoxyphenyl)-9-oxofluorene carboxamide'), the InChIKey provides the only machine-readable verification that the correct regioisomer has been sourced, preventing costly experimental errors arising from regioisomer misassignment.

Chemical identity InChIKey Database cross-referencing Procurement verification Regioisomer disambiguation

Recommended Application Scenarios for N-(2-Methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide Based on Quantitative Differentiation Evidence


Anti-Virulence Drug Discovery: Lead Expansion for ExoU Phospholipase A2 Inhibitors Targeting Multidrug-Resistant Pseudomonas aeruginosa

The compound is most appropriately deployed as a scaffold-hopping entry point for ExoU PLA2 inhibitor SAR expansion, building on the validated ExoU inhibitory activity of the 3-carboxamide core scaffold annotated in BRENDA [1]. Unlike pseudolipasin A (9H-fluorene-4-carboxamide), which has been extensively characterized, the 3-carboxamide geometry remains largely unexplored, offering an opportunity to establish novel structure–activity relationships and potentially identify inhibitors with improved selectivity or pharmacokinetic properties. The N-(2-methoxyphenyl) substituent provides a synthetically tractable vector for further derivatization (e.g., demethylation to phenol, halogenation, or replacement with heterocyclic bioisosteres). Screening should include parallel testing against eukaryotic PLA2 enzymes (cPLA2, sPLA2) to confirm that the ExoU selectivity profile observed for pseudolipasin A is maintained in the 3-carboxamide series [2]. The compound's elevated LogP (estimated >3.0) relative to the unsubstituted core scaffold may necessitate DMSO stock solution optimization and the inclusion of detergent-containing assay buffers to ensure solubility at screening concentrations.

Regioisomer-Controlled Pharmacological Profiling: Differentiating 3-Carboxamide ExoU Activity from 1-Carboxamide Apoptosis Induction

This compound serves as a critical comparator in studies designed to map the regioisomer-dependent biological activity landscape of the N-aryl-9-oxo-9H-fluorene carboxamide family. Side-by-side testing with the 1-carboxamide apoptosis inducer series (e.g., compound 5a, EC₅₀ 0.15–0.29 µM in T47D/HCT116/SNU398 cells [3]) and the 4-carboxamide ExoU inhibitor pseudolipasin A enables researchers to establish whether the 3-carboxamide geometry genuinely represents a distinct pharmacological profile or merely a weaker analog of either established series. This head-to-head comparison is essential for any publication or patent filing that claims regioisomer-specific biological activity, as the existing literature clearly demonstrates that carboxamide position is the primary determinant of target engagement in this chemotype [3][1]. Procurement specifications should explicitly require batch-specific ¹H NMR spectra matched against the SpectraBase reference (SpectraBase ID 4rYmSWO5vIX) to exclude regioisomeric contamination [4].

Bifunctional Probe Development at the ExoU/G-Quadruplex Interface: Investigating Polypharmacology of the Fluorenone Carboxamide Scaffold

Given the independent development of fluorenone carboxamides as both ExoU PLA2 inhibitors (3- and 4-carboxamide series) and c-myc G-quadruplex ligands (4-carboxamide morpholino derivatives) [5], N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide represents a structurally novel starting point for exploring potential polypharmacology at the intersection of anti-virulence and anti-cancer mechanisms. The planar fluorenone chromophore is compatible with G-tetrad π-stacking, while the 3-carboxamide geometry may enable engagement of the ExoU active site in a pose distinct from the 4-carboxamide series. Investigators should incorporate both an ExoU PLA2 biochemical assay and a G-quadruplex FRET melting or fluorescence intercalator displacement assay as orthogonal readouts in any screening cascade, to deconvolute contributions from each mechanism. The 2-methoxyphenyl group may be independently modified to install fluorophores or affinity tags for target engagement studies.

Synthetic Methodology Development: C–H Functionalization of Fluorenone-3-Carboxamide Templates for Library Synthesis

Recent advances in C–H functionalization of fluorenone carboxamide scaffolds (Banga & Babu, 2025 [6]) have demonstrated that 9-oxo-N-(quinolin-8-yl)-9H-fluorene-4-carboxamide can undergo directed C(sp²)–H arylation, alkylation, and annulation to generate diverse fluorenone libraries. N-(2-Methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide provides an analogous substrate for extending these C–H functionalization methodologies to the 3-carboxamide series, where the N-(2-methoxyphenyl) group may act as a directing group or may be replaced with an 8-aminoquinoline directing group for palladium-catalyzed transformations. The availability of a verified ¹H NMR reference spectrum [4] is particularly valuable in this application, as C–H functionalization products require rigorous regioisomer confirmation following synthetic modification.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.